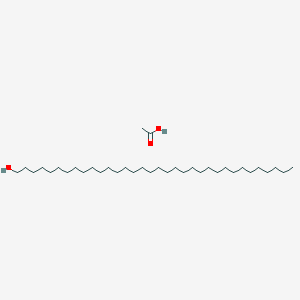

Acetic acid;tetratriacontan-1-ol

Description

Properties

CAS No. |

103215-66-3 |

|---|---|

Molecular Formula |

C36H74O3 |

Molecular Weight |

555.0 g/mol |

IUPAC Name |

acetic acid;tetratriacontan-1-ol |

InChI |

InChI=1S/C34H70O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35;1-2(3)4/h35H,2-34H2,1H3;1H3,(H,3,4) |

InChI Key |

BRNFYGCKMGSIJE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO.CC(=O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

The presence of tetratriacontanyl acetate (B1210297) in nature is not well-documented in scientific literature. However, based on the known distribution of its components—acetic acid and the very long-chain fatty alcohol tetratriacontan-1-ol—we can infer its potential occurrence in various biological systems.

The cuticular wax that covers the aerial surfaces of plants is a complex mixture of hydrophobic compounds, primarily composed of very long-chain fatty acids and their derivatives, including alkanes, alcohols, aldehydes, ketones, and esters. nih.gov These waxes form a protective barrier against various environmental stresses such as water loss, UV radiation, and pathogen attack. arizona.eduresearchgate.net

While direct evidence for tetratriacontanyl acetate is scarce, the components for its synthesis are present in plant cuticles. Very long-chain fatty alcohols, including those with chain lengths of C22 to C34, are known constituents of plant waxes. nih.gov The chain length of these compounds can vary significantly between plant species and even different organs of the same plant. researchgate.net Given the presence of acetyl donors in plant cells, it is plausible that tetratriacontanyl acetate could be a minor component of the cuticular wax of some plant species. The primary function of such long-chain esters in the cuticle is likely structural, contributing to the integrity and physical properties of the wax layer.

Table 1: General Composition of Plant Cuticular Waxes

| Compound Class | General Formula | Typical Chain Lengths |

| n-Alkanes | CnH2n+2 | C25-C35 (odd numbers predominate) |

| Primary Alcohols | CnH2n+1OH | C22-C34 (even numbers predominate) |

| Fatty Acids | CnH2n+1COOH | C16-C32 (even numbers predominate) |

| Wax Esters | R-COO-R' | C32-C62 (total carbons) |

This table presents a generalized composition of plant cuticular waxes. The specific composition, including the presence and abundance of tetratriacontanyl acetate, would require targeted analytical studies.

The cuticles of insects are coated with a layer of lipids that serve crucial functions in preventing desiccation and facilitating chemical communication. arizona.edu These cuticular lipids are a diverse mixture of hydrocarbons, fatty acids, alcohols, and wax esters. The composition of these lipids can be species-specific and can vary with sex, age, and social status, often playing a role as pheromones or recognition cues.

Long-chain wax esters are known components of insect cuticular lipids. While specific identification of tetratriacontanyl acetate in insects is not widely reported, the building blocks for its synthesis are available. Insects are known to produce and utilize a wide array of esters in their chemical communication systems. Further research employing sensitive analytical techniques would be necessary to determine if tetratriacontanyl acetate is a component of the cuticular lipids or secretions of any insect species and to elucidate its potential role in their chemical ecology.

The natural occurrence of tetratriacontanyl acetate in microbial systems has not been established. However, the microbial world offers a vast and largely unexplored reservoir of metabolic capabilities. While acetic acid is a common metabolic product in many bacteria, the synthesis of very long-chain alcohols like tetratriacontan-1-ol is less common. nih.gov

Recent advances in metabolic engineering have demonstrated the potential of microorganisms, particularly yeasts like Yarrowia lipolytica and bacteria such as Acinetobacter baylyi, to produce a variety of wax esters. nih.govnih.govacs.orgacs.orgresearchgate.net By introducing and overexpressing genes for fatty acid elongases, fatty acyl-CoA reductases, and wax synthases, these microorganisms can be engineered to produce very long-chain wax esters with specific chain lengths. nih.govacs.orgresearchgate.net Scaled-up fermentation of such engineered strains has yielded significant quantities of wax esters, with total carbon chain lengths ranging from C32 to C44. acs.orgresearchgate.net This approach represents a promising avenue for the sustainable production of specific wax esters, potentially including tetratriacontanyl acetate, for various industrial applications.

Table 2: Engineered Microbial Production of Very Long-Chain Wax Esters

| Microorganism | Engineered Pathway | Product (Wax Ester Chain Lengths) | Reference |

| Yarrowia lipolytica | Heterologous expression of fatty acid elongases, fatty acyl reductases, and wax synthases | C32-C44 | acs.orgresearchgate.net |

| Acinetobacter baylyi | Replacement of natural fatty acyl-CoA reductase with an inducible fatty acid reductase complex | Shift towards shorter chain lengths (C16:0 predominant alkanol) | acs.org |

This table highlights examples of microbial platforms engineered for the production of very long-chain wax esters. The specific production of tetratriacontanyl acetate would require targeted engineering strategies.

The isolation and analysis of specific long-chain esters like tetratriacontanyl acetate from complex biological samples require a combination of sophisticated extraction and purification techniques.

The initial step in isolating epicuticular waxes from plants typically involves a non-destructive extraction method. This is often achieved by briefly immersing the intact plant material (e.g., leaves) in a non-polar solvent such as chloroform, hexane, or dichloromethane. d-nb.infoplos.org This process dissolves the surface waxes without significantly disrupting the underlying plant tissues. For the extraction of total lipids from microbial cells, more disruptive methods such as cell lysis followed by solvent extraction are necessary.

Following the initial extraction, the crude lipid extract is a complex mixture that requires further purification to isolate the wax ester fraction. Column chromatography is a widely used technique for this purpose. The extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and different lipid classes are separated based on their polarity by eluting with a series of solvents of increasing polarity.

The final identification and quantification of the purified wax esters are typically performed using gas chromatography coupled with mass spectrometry (GC-MS). d-nb.info This powerful analytical technique separates the individual components of the mixture based on their boiling points and provides detailed structural information based on their mass fragmentation patterns, allowing for the definitive identification of compounds like tetratriacontanyl acetate. High-performance liquid chromatography (HPLC) can also be employed for the separation and analysis of wax esters. For a more detailed structural elucidation, especially of the intact molecular species, techniques like solid-state nuclear magnetic resonance (NMR) spectroscopy can be utilized. cuny.eduresearchgate.net

Biosynthetic Pathways and Metabolic Engineering

De Novo Fatty Acid Synthesis and Very Long-Chain Fatty Acid Elongation Mechanisms

The carbon backbone of tetratriacontan-1-ol originates from the de novo synthesis of fatty acids, a pathway that builds up hydrocarbon chains from two-carbon units. This initial product is then substantially lengthened through specialized elongation machinery to achieve the required 34-carbon chain.

De novo fatty acid synthesis is the foundational pathway for producing the initial carbon chains. This process occurs in the cytosol of many organisms and utilizes acetyl-CoA as the primary building block. medicoapps.org The key steps are:

Production of Malonyl-CoA : The first and rate-limiting step is the carboxylation of acetyl-CoA to form malonyl-CoA. medicoapps.orgnih.govbyjus.com This reaction, catalyzed by the enzyme acetyl-CoA carboxylase (ACC), requires biotin (B1667282) as a cofactor and consumes ATP. medicoapps.orgbyjus.com

Carbon Chain Assembly : The fatty acid synthase (FAS) complex then orchestrates the assembly of the fatty acid chain. nih.govbyjus.com The process starts with a priming molecule of acetyl-CoA. Subsequently, malonyl-CoA provides two-carbon units for each successive elongation cycle, with the release of a CO2 molecule during the condensation step. byjus.com This series of reactions is repeated until a 16-carbon fatty acid, palmitate, is typically formed. pharmaguideline.comslideshare.net

To create a C34 alcohol, the initial C16 fatty acid must undergo extensive elongation. This is accomplished by a dedicated enzymatic system located in the endoplasmic reticulum that produces very long-chain fatty acids (VLCFAs), defined as those with 20 or more carbons. oup.comnih.gov

The central enzymes in this process are the fatty acid elongases (ELOVLs). nih.govcreative-biostructure.com These enzymes catalyze the first and rate-limiting condensation step of the elongation cycle, where an acyl-CoA molecule is combined with malonyl-CoA to add two carbons to the chain. oup.combiorxiv.org Mammals possess seven distinct ELOVL enzymes (ELOVL1-7), each exhibiting unique preferences for the chain length and degree of saturation of their acyl-CoA substrates. oup.comcreative-biostructure.com The synthesis of an ultra-long-chain fatty acid like the C34 precursor for tetratriacontanol would specifically require elongases capable of handling very long substrates. For instance, ELOVL4 is known to be responsible for the synthesis of fatty acids greater than C26 in length. oup.com

Table 1: Substrate Specificity of Mammalian ELOVL Enzymes

| Enzyme | Primary Substrates | Key Products |

| ELOVL1 | C18:0–C26:0 Saturated & Monounsaturated Acyl-CoAs | C24 Sphingolipids |

| ELOVL2 | C22 Polyunsaturated Acyl-CoAs | C24 Polyunsaturated Fatty Acids (PUFAs) |

| ELOVL3 | C16–C22 Saturated & Monounsaturated Acyl-CoAs | Skin Lipids |

| ELOVL4 | >C26 Saturated Fatty Acids (SFAs) & PUFAs | Ultra-long-chain SFAs and PUFAs |

| ELOVL5 | C18 Polyunsaturated Acyl-CoAs | C20 PUFAs |

| ELOVL6 | C16 Saturated Acyl-CoAs | C18 SFAs |

| ELOVL7 | C16–C22 Saturated & Monounsaturated Acyl-CoAs | C18-C20 Fatty Acids |

Data sourced from multiple studies. oup.com

For fatty acids to be used in metabolic pathways, including elongation or esterification, they must first be "activated." This crucial activation step is catalyzed by long-chain acyl-CoA synthetases (LACS) or ligases. nih.govaocs.orgwikipedia.org These enzymes convert a free fatty acid into its corresponding fatty acyl-CoA thioester in a two-step reaction that consumes ATP. aocs.orgyoutube.com This process is vital for generating the acyl-CoA substrates required by the ELOVL elongase enzymes, thereby directly feeding the VLCFA synthesis pathway. oup.comnih.gov

Wax Ester Synthase (WS) Activity and Esterification Pathways

The final step in forming tetratriacontyl acetate (B1210297) is the esterification of the C34 alcohol (tetratriacontan-1-ol) with an acetyl group. This reaction is catalyzed by an acyltransferase.

The general pathway for wax ester biosynthesis involves two key enzymes:

Fatty Acyl-CoA Reductase (FAR) : This enzyme reduces a very long-chain fatty acyl-CoA (in this case, tetratriacontanoyl-CoA) to its corresponding fatty alcohol, tetratriacontan-1-ol. researchgate.net

Wax Ester Synthase (WS) : This enzyme then catalyzes the esterification of the fatty alcohol with a fatty acyl-CoA molecule to produce a wax ester. researchgate.netnih.govnumberanalytics.com

For the specific synthesis of tetratriacontyl acetate, the substrates for the synthase would be tetratriacontan-1-ol and acetyl-CoA. While many characterized wax synthases show a preference for long-chain acyl-CoAs over short-chain ones like acetyl-CoA, the broad substrate specificity of some acyltransferases makes this reaction feasible. nih.govnih.gov For example, specialized enzymes like triterpene acetyltransferases have been identified that specifically use acetyl-CoA to acetylate large alcohol molecules, suggesting a similar class of enzyme would be responsible for producing tetratriacontyl acetate. nih.gov

Metabolic Engineering Strategies for Enhanced Biosynthesis and Yield Optimization

Given the industrial value of wax esters, significant research has been directed toward producing them in engineered microorganisms. This approach offers a sustainable alternative to traditional chemical synthesis. nih.gov

The yeast Saccharomyces cerevisiae, the oleaginous yeast Yarrowia lipolytica, and the bacterium Escherichia coli have all been successfully engineered as cell factories for wax ester production. nih.goviastate.eduresearchgate.net The core strategy involves the heterologous expression of two key genes: a fatty acyl-CoA reductase (FAR) to produce the alcohol moiety and a wax ester synthase (WS) to catalyze the final esterification. iastate.eduresearchgate.netnih.gov

Saccharomyces cerevisiae : As a well-understood model organism, S. cerevisiae has been engineered to produce various wax esters. core.ac.uk Strategies to improve yield include enhancing the precursor supply by overexpressing acetyl-CoA carboxylase (ACC1), introducing elongases to produce specific VLCFAs, and integrating the WS gene directly into the yeast's chromosome for stable expression. researchgate.netcore.ac.uk One of the primary challenges remains balancing the metabolic flux between the fatty acid and alcohol precursor pathways. frontiersin.orgnih.gov

Yarrowia lipolytica : This yeast is a particularly attractive host because it naturally produces and stores large quantities of lipids. researchgate.netnih.gov Researchers have successfully engineered Y. lipolytica to produce very long-chain wax esters (C32-C44) by co-expressing various fatty acid elongases, FARs, and a WS. nih.govfrontiersin.orgacs.org By optimizing fermentation conditions and using lipid-rich feedstocks like waste cooking oil, production titers have reached as high as 7.6 g/L. nih.goviastate.edu

Escherichia coli : Though it does not naturally produce VLCFAs, E. coli has been engineered to synthesize jojoba-like wax esters. nih.gov This was achieved by expressing a plant-derived acyl-CoA reductase alongside a bacterial WS. nih.gov Optimization of expression systems and feeding strategies has enabled wax ester production of up to 4.0 g/L in bioreactors. nih.goviastate.edu

Table 2: Examples of Engineered Microbial Systems for Wax Ester Production

| Microbial Host | Key Engineering Strategies | Reported Titer | Reference |

| Yarrowia lipolytica | Co-expression of elongases, FAR, and WS; fermentation optimization. | 2.0 g/L | researchgate.netnih.gov |

| Yarrowia lipolytica | Use of waste cooking oil as a carbon source. | 7.6 g/L | nih.goviastate.edu |

| Escherichia coli | Expression of plant acyl-CoA reductase and bacterial WS. | ~4.0 g/L | nih.goviastate.edu |

| Saccharomyces cerevisiae | Chromosomal integration of WS; overexpression of ACC1. | 34 mg/L | core.ac.uk |

Engineering of Fatty Acyl-CoA Reductases (FAR) for Alcohol Moiety Supply

The production of the tetratriacontan-1-ol moiety is a critical step in the synthesis of acetic acid;tetratriacontan-1-ol. This is achieved through the reduction of a C34 fatty acyl-CoA precursor, a reaction catalyzed by fatty acyl reductases (FARs). nih.gov These enzymes are central targets for metabolic engineering to ensure a sufficient supply of the alcohol component. univie.ac.at

FARs are broadly categorized into two main classes based on their reaction products: alcohol-forming reductases and aldehyde-forming reductases. nih.gov Alcohol-forming FARs directly catalyze the four-electron reduction of fatty acyl-CoA or fatty acyl-ACP to the corresponding primary alcohol without releasing the intermediate aldehyde. nih.govresearchgate.net In contrast, aldehyde-forming reductases perform a two-electron reduction to a fatty aldehyde, which must then be converted to an alcohol by endogenous or co-expressed alcohol dehydrogenases. nih.gov For streamlined biosynthesis, alcohol-forming FARs are often preferred.

Engineering efforts focus on several key aspects:

Enzyme Selection and Heterologous Expression: FARs from various organisms, such as Marinobacter hydrocarbonoclasticus and Simmondsia chinensis (jojoba), have been expressed in microbial hosts like Escherichia coli and Saccharomyces cerevisiae to produce fatty alcohols. univie.ac.atresearchgate.netiastate.edu The choice of FAR is crucial, as their substrate specificities vary significantly. To produce tetratriacontan-1-ol, a FAR with high activity towards very-long-chain fatty acyl-CoAs (VLCFAs) would be required.

Protein Engineering: Rational design and directed evolution can be employed to alter the substrate specificity and enhance the catalytic efficiency of FARs. nih.gov For instance, engineering an alcohol-forming FAR has been successful in shifting its function towards aldehyde production, demonstrating the tunability of these enzymes. nih.gov Machine learning-guided engineering approaches have also been used to improve FAR activity on specific substrates like acyl-ACPs, which can be a more energy-efficient route directly from fatty acid biosynthesis. protabank.org

Substrate Channeling: Ensuring that the fatty acid precursor is efficiently channeled to the FAR is vital. This can involve acting on acyl-ACP pools directly from fatty acid synthase (FAS) or on acyl-CoA pools. researchgate.netprotabank.org Engineering FARs to preferentially use acyl-ACPs could lower the energetic cost and potentially increase fatty alcohol yields. protabank.org

Table 1: Examples of Fatty Acyl Reductases (FARs) Used in Metabolic Engineering

| Enzyme/Gene | Source Organism | Host Organism for Expression | Key Engineering Aspect | Relevant Finding |

| ScFAR | Simmondsia chinensis (jojoba) | Camelina sativa | Co-expression with wax synthase (WS) | Achieved production of wax esters in engineered oilseeds. researchgate.net |

| MhFAR | Marinobacter hydrocarbonoclasticus | Yarrowia lipolytica | Heterologous expression and pathway optimization | Key enzyme for high-level wax ester production from lipid substrates. iastate.edu |

| fcrA | Rhodococcus jostii RHA1 | Rhodococcus jostii RHA1 | Chromosomal integration and constitutive expression | Rewired lipid accumulation to produce wax esters. rsc.org |

| Acyl-ACP Reductase | Synechococcus elongatus | Escherichia coli | Co-expression with type-I FAS and catalase | Bypassed host regulatory mechanisms to improve long-chain alcohol production. rsc.org |

| Engineered FAR | Various | Saccharomyces cerevisiae | Rational design to alter function | Successfully converted an alcohol-forming FAR to an aldehyde-producing enzyme. nih.gov |

Pathway Optimization for Substrate Flux and Titer Improvement

To achieve high titers of acetic acid;tetratriacontan-1-ol, the metabolic flux of the host organism must be extensively redirected towards the synthesis of its precursors: acetyl-CoA and, crucially, the C34 fatty acyl-CoA. nih.gov This involves a multi-pronged approach to re-engineer the central carbon metabolism and fatty acid synthesis pathways. nih.gov

Key strategies for pathway optimization include:

Increasing Precursor Pools: The synthesis of the C34 acyl chain is a major metabolic burden. This requires increasing the supply of the basic building blocks, acetyl-CoA and malonyl-CoA. Furthermore, to produce very-long-chain fatty acids (VLCFAs), the expression of specific fatty acid elongase (FAE) enzymes is necessary. Seed-specific expression of FAEs from jojoba or Lunaria annua has been shown to increase the pool of VLCFAs available for wax ester synthesis in plants. researchgate.net

Down-regulation of Competing Pathways: Native metabolic pathways can divert precursors away from the target product. In yeast and bacteria, the β-oxidation pathway, which degrades fatty acids, is a primary competitor. Deleting or down-regulating genes involved in β-oxidation can preserve the fatty acyl-CoA pool for conversion into alcohols and wax esters. nih.gov Similarly, reducing flux towards storage lipids like triacylglycerols can free up fatty acid precursors. researchgate.net

Overcoming Feedback Inhibition: Fatty acid biosynthesis is often tightly regulated by feedback inhibition, where high levels of long-chain acyl-ACPs or acyl-CoAs suppress the activity of key enzymes like acetyl-CoA carboxylase (Acc). nih.gov Model-assisted metabolic engineering and the use of 13C metabolic flux analysis can help identify and alleviate such bottlenecks, as demonstrated in S. cerevisiae where balancing the fate of acetyl-CoA was critical for improving fatty acid production. nih.gov

Process Optimization: In addition to genetic modifications, optimizing fermentation conditions and carbon sources can significantly boost production. Using lipid-rich substrates like waste cooking oil instead of glucose has been shown to increase wax ester production by up to 60-fold in engineered Yarrowia lipolytica, highlighting the importance of substrate choice in maximizing flux. iastate.edu Continuous-flow production systems that integrate whole-cell biocatalysis with in-situ product extraction can also enhance productivity by alleviating product toxicity. acs.org

Table 2: Strategies for Pathway Optimization in Wax Ester Biosynthesis

| Optimization Strategy | Target Pathway/Enzyme | Host Organism | Anticipated Outcome for C34-Acetate Production |

| Down-regulation of PUFA synthesis | Fatty Acid Desaturase 2 (FAD2) | Camelina sativa | Increases monounsaturated acyl-CoA pool for elongation. researchgate.net |

| Overexpression of Elongases | Fatty Acid Elongase 1 (FAE1) | Brassica carinata, Camelina sativa | Increases the pool of very-long-chain fatty acids (VLCFAs) needed for C34 alcohol synthesis. researchgate.net |

| Deletion of Competing Pathways | β-oxidation pathway (e.g., pox genes) | Yarrowia lipolytica | Prevents degradation of the C34 fatty acid precursor. iastate.edu |

| Increase Acetyl-CoA Supply | ATP-Citrate Lyase (ACL) | Saccharomyces cerevisiae | Boosts the primary precursor for all fatty acid synthesis. nih.gov |

| Use of Lipid Substrates | Waste Cooking Oil / Fatty Acids | Yarrowia lipolytica | Provides a direct and abundant carbon source for the C34 acyl chain, bypassing de novo synthesis. iastate.edu |

Biocatalytic Approaches and Enzyme Discovery for Specific Ester Linkage Formation

The final step in synthesizing acetic acid;tetratriacontan-1-ol is the esterification of tetratriacontan-1-ol with an acetyl group, typically derived from acetyl-CoA. This reaction requires a specific acyltransferase. The discovery and engineering of enzymes capable of performing this precise linkage are critical for successful biosynthesis.

The primary enzyme candidates for this reaction fall into several families:

Wax Synthases (WS): These enzymes catalyze the condensation of a fatty alcohol with a fatty acyl-CoA. nih.gov While many known wax synthases show a preference for long-chain acyl-CoAs (C14-C18), their activity with acetyl-CoA is often low or uncharacterized. nih.gov Therefore, discovering or engineering a WS that efficiently utilizes acetyl-CoA as the acyl donor and a very-long-chain alcohol as the acceptor is a key challenge.

Bifunctional Wax Ester Synthase/Diacylglycerol Acyltransferases (WS/DGAT): This superfamily of enzymes, found in bacteria and plants, can produce both wax esters and triacylglycerols. nih.govnih.gov The Arabidopsis thaliana enzyme WSD1, for example, is responsible for producing cuticular wax esters and functions predominantly as a wax synthase in the endoplasmic reticulum. nih.govubc.ca Structural studies of WS/DGAT enzymes have provided insights into their substrate-binding pockets, opening the door for structure-guided engineering to alter their acyl-substrate preference towards shorter chains like acetate. nih.gov

Specialized Acetyltransferases: Nature provides examples of enzymes that specifically catalyze acetylation. Recently, a novel triterpene acetyltransferase (LsTAT1) was identified in lettuce, which is responsible for the acetylation of pentacyclic triterpenes using acetyl-CoA as the acyl donor. nih.gov This enzyme belongs to the membrane-bound O-acyltransferase (MBOAT) family, the same family as some plant wax synthases. nih.govnih.gov The discovery of such an enzyme suggests that specialized acetyltransferases exist that could be repurposed for the acetylation of non-native substrates like tetratriacontan-1-ol.

Biocatalytic approaches often involve heterologous expression systems, such as yeast or transgenic plants, to screen and characterize candidate enzymes. nih.gov For instance, co-expressing a putative wax-ester-forming enzyme with a FAR in Arabidopsis seeds allows for in vivo assessment of its ability to generate specific wax esters. nih.gov For a molecule like acetic acid;tetratriacontan-1-ol, a dual-expression strategy would be required: one gene for the FAR to produce the C34 alcohol and a second gene for a highly specific acetyltransferase to complete the esterification. researchgate.netnih.gov

Table 3: Enzyme Families for Ester Linkage Formation

| Enzyme Family | Example Enzyme | Natural Function | Potential for Acetic acid;tetratriacontan-1-ol Synthesis |

| Wax Synthase (WS) | S. chinensis WS | Jojoba oil (wax ester) synthesis | May require engineering to improve specificity for acetyl-CoA as the acyl donor. nih.gov |

| WS/DGAT | A. thaliana WSD1 | Cuticular wax ester synthesis | Can be engineered to alter acyl-chain length preference; a potential target for accepting acetyl-CoA. nih.govnih.gov |

| Triterpene Acetyltransferase | Lactuca sativa LsTAT1 | Biosynthesis of triterpene acetates | Demonstrates specific use of acetyl-CoA as an acyl donor; could be a candidate for repurposing. nih.gov |

| Lipase (B570770) | Novozyme 435 | General esterification/hydrolysis | Used in vitro for continuous-flow enzymatic production of wax esters from fatty alcohols and acids. acs.org |

Synthetic Methodologies for Tetratriacontan 1 Yl Acetate and Analogues

Chemical Esterification Routes for Very Long-Chain Esters

Traditional chemical synthesis remains a fundamental approach for producing esters. The direct esterification of a carboxylic acid with an alcohol is a reversible reaction, typically requiring an acid catalyst and heat to drive the reaction towards the product. chemguide.co.uk For very long-chain esters, reaction conditions must be carefully optimized to overcome the low reactivity and potential solubility issues of the substrates.

Several catalysts have been investigated to improve the efficiency of long-chain ester synthesis. A study on the esterification of palmitic acid and cetyl alcohol, both long-chain molecules, screened various multivalent metal chloride hydrates as catalysts. The results indicated that ferric chloride hexahydrate (FeCl₃·6H₂O) and gallium chloride (GaCl₃) were particularly effective, achieving high conversion rates in refluxing mesitylene (B46885), a solvent that allows for the azeotropic removal of water to shift the equilibrium. acs.org

Catalytic Activity of Metal Chlorides in Long-Chain Esterification

Reaction conditions: palmitic acid (6 mmol), cetyl alcohol (6 mmol), catalyst (0.03 mmol), in 40 mL refluxing mesitylene for 6 hours. acs.org

| Catalyst | Conversion (%) |

|---|---|

| FeCl₃·6H₂O | 96 |

| GaCl₃ | 95 |

| InCl₃·4H₂O | 72 |

| ZnCl₂ | 65 |

| AlCl₃·6H₂O | 18 |

| ZrOCl₂·8H₂O | 15 |

Other approaches have focused on developing solid acid catalysts to facilitate easier separation and recycling. A novel β-cyclodextrin-SO₃H carbon-based catalyst has been used for the esterification of long-chain acids and alcohols under mild, solvent-free conditions at 70°C. researchgate.net This method demonstrated high yields for various esters, highlighting its potential for greener synthetic processes. researchgate.net For instance, the reaction of stearic acid with 1-undecanol (B7770649) yielded the corresponding ester in 89% after 6 hours. researchgate.net The reactivity of alcohols in these reactions generally follows the order of primary > secondary > tertiary, with longer-chain alcohols sometimes showing higher yields due to their higher boiling points, which can favor the reaction kinetics. researchgate.net

Enzymatic and Chemo-Enzymatic Synthesis Using Lipases and Esterases

Enzymatic methods offer significant advantages over traditional chemical synthesis, including mild reaction conditions (lower temperatures and pressures), high specificity which reduces by-product formation, and environmental benefits. longdom.orgmdpi.com Lipases and esterases are the primary enzymes used for ester synthesis, capable of catalyzing esterification in non-aqueous or microaqueous environments. dss.go.thmdpi.com

The use of lipases for the synthesis of aliphatic esters has been shown to be highly effective. In one study, pancreatic lipase (B570770) was used to catalyze the esterification of butyric acid with various aliphatic alcohols (C₄ to C₁₁). longdom.org The study found that while increasing the length of the alcohol's hydrocarbon chain could complicate the synthesis, high conversions of 67-74% were still achievable for higher alcohols. longdom.org Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are frequently favored as they exhibit high activity and stability, and are easily recovered from the reaction mixture. ulb.ac.be Research on the synthesis of starch palmitate showed that Novozym 435 gave the best conversion (57%) compared to other lipases under solvent-free conditions. ulb.ac.be

Lipase Efficiency in Ester Synthesis

A comparison of different lipases and their performance in various esterification reactions. ulb.ac.be

| Ester Product | Lipase | Conversion (%) | Time (h) | Temperature (°C) |

|---|---|---|---|---|

| Linoleyl-maltose mono-ester | Lipase of Pseudomonas cepacia | 58 | 72 | 40 |

| Linoleyl-maltose mono-ester | Immobilized Candida antarctica lipase | 57 | 72 | 40 |

| Starch palmitate | Novozym 435 | 57 | 24 | Not specified |

| Fructose oleic ester | Candida rugosa lipase | 80 | 48 | 60 |

Chemo-enzymatic synthesis combines chemical and enzymatic steps to leverage the strengths of both methodologies. nih.gov This approach is particularly useful for complex multi-step syntheses where enzymes can introduce specific functionalities with high stereo- and regioselectivity that are difficult to achieve through purely chemical means. nih.govresearchgate.net For example, a chemo-enzymatic strategy might involve the chemical synthesis of a core molecular scaffold, followed by an enzymatic step to perform a selective transformation, such as the resolution of a racemic alcohol or a site-specific oxidation. nih.govresearchgate.net This integrated approach allows for the efficient construction of complex molecules under optimized conditions for each step. nih.gov One-pot chemo-enzymatic methods, where multiple enzymatic or chemo-enzymatic steps occur in the same reaction vessel, are also being developed to streamline synthetic processes. researchgate.net

Novel Synthetic Strategies for Ultra-Long-Chain Ester Derivatives

The pursuit of more efficient, sustainable, and versatile synthetic methods has led to the development of novel strategies for ester synthesis. These strategies often focus on milder reaction conditions, unique activation methods, and improved catalyst systems.

One area of innovation is the use of unique catalysts under unconventional conditions. As mentioned, solvent-free reactions using solid acid catalysts represent a significant step towards greener chemistry. researchgate.net Another approach involves the use of water-soluble activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) for ester coupling reactions at near-ambient temperatures, which can prevent the degradation of thermally sensitive substrates. nih.gov

More recent advances in synthetic organic chemistry are also being explored. Visible-light-induced dual-oxidative decarboxylative coupling reactions, for example, offer a new way to form C-C bonds and could potentially be adapted for ester synthesis. acs.org These photoredox-catalyzed methods utilize light energy to drive reactions under very mild conditions. acs.org

Furthermore, innovative one-pot grafting reactions are being developed to create complex macromolecules, such as grafting poly(EtOx) onto a polypropylene (B1209903) backbone. acs.org While not a direct synthesis of a simple ester, this type of methodology showcases the advanced strategies being employed to construct large molecules with long-chain components, which could inspire new routes for producing ultra-long-chain ester derivatives with tailored properties. acs.org These cutting-edge techniques, moving beyond traditional heating and catalysis, represent the future of synthesizing complex lipid structures like tetratriacontan-1-yl acetate (B1210297) and its analogues.

Advanced Spectroscopic and Chromatographic Characterization

Mass Spectrometry (MS) Applications in Structure Elucidation and Quantification

Mass spectrometry is a cornerstone technique for the analysis of wax esters like acetic acid;tetratriacontan-1-ol, offering profound insights into its molecular structure and enabling precise quantification. Various ionization methods are employed to accommodate the analysis of these long-chain, high-molecular-weight lipids.

Electron Ionization (EI) is a classic and informative MS technique, though for long-chain esters, it can be energetic, leading to extensive fragmentation. nih.gov The resulting mass spectrum reveals characteristic fragments that are diagnostic of both the carboxylic acid and the long-chain alcohol components of the ester.

For the acetate (B1210297) portion, a prominent peak corresponding to the acetyl cation (CH₃CO⁺) is typically observed at m/z 43. Another key fragment arises from the McLafferty rearrangement, which for an acetate ester, would result in a protonated acetic acid molecule at m/z 60.

The tetratriacontanol moiety also produces a distinct set of fragment ions. Cleavage of the C-O bond results in the formation of an alkyl radical cation derived from the alcohol. nih.gov Additionally, a series of hydrocarbon fragments, separated by 14 Da (corresponding to CH₂ groups), is characteristic of the long alkyl chain. A notable fragment series for straight-chain alkanes includes ions at m/z 43, 57, 71, and 85. The molecular ion peak (M⁺) for tetratriacontyl acetate may be weak or absent in EI-MS due to the high degree of fragmentation. nih.govresearchgate.net

A study on the EI-MS of various wax esters demonstrated that saturated straight-chain esters produce significant fragments corresponding to the protonated carboxylic acid and acylium ions. nih.gov For instance, in the mass spectrum of a similar long-chain acetate, triacontyl acetate (C₃₂H₆₄O₂), characteristic fragments are observed that can be extrapolated to tetratriacontyl acetate. nist.gov

Table 1: Predicted EI-MS Fragmentation of Acetic Acid; Tetratriacontan-1-ol

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Moiety of Origin |

| 536 | [C₃₆H₇₂O₂]⁺ | Molecular Ion |

| 43 | [CH₃CO]⁺ | Acetic Acid |

| 60 | [CH₃COOH+H]⁺ | Acetic Acid (McLafferty Rearrangement) |

| 476 | [C₃₄H₆₈]⁺ | Tetratriacontan-1-ol (Loss of acetic acid) |

| Series (e.g., 43, 57, 71) | [CₙH₂ₙ₊₁]⁺ | Tetratriacontan-1-ol (Alkyl chain) |

This table is predictive and based on fragmentation patterns of similar long-chain esters.

Atmospheric Pressure Chemical Ionization (APCI) is a softer ionization technique compared to EI, making it more suitable for detecting the molecular ions of long-chain esters. nih.gov In APCI-MS, wax esters typically form protonated molecules, [M+H]⁺. researchgate.netnih.gov This is particularly advantageous for determining the molecular weight of the intact ester.

However, even with APCI, some in-source fragmentation can occur, leading to the loss of the fatty acid moiety. nih.gov For tetratriacontyl acetate, this would result in a fragment ion corresponding to the tetratriacontyl carbocation. The responses of wax esters in APCI-MS can be dependent on the degree of unsaturation and the length of the alkyl chains. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. nih.gov For a compound with the formula C₃₆H₇₂O₂, such as tetratriacontyl acetate, HRMS can confirm this composition by measuring the exact mass to several decimal places, distinguishing it from other compounds with the same nominal mass.

Furthermore, HRMS, when coupled with techniques like collision-induced dissociation (CID), can aid in the differentiation of isomers. nih.gov While tetratriacontyl acetate is a straight-chain ester, other isomers with the same molecular formula but different branching patterns or ester linkages could be distinguished by their unique fragmentation patterns in the MS/MS spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules, including long-chain esters. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. nih.govnih.gov

In the ¹H NMR spectrum of tetratriacontyl acetate, the protons of the acetate methyl group would appear as a sharp singlet at approximately 2.05 ppm. The methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂-) would resonate as a triplet around 4.05 ppm. oregonstate.edu The large number of methylene groups in the long alkyl chain would produce a large, broad signal between 1.2 and 1.6 ppm. The terminal methyl group of the tetratriacontyl chain would appear as a triplet at approximately 0.88 ppm. youtube.com

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester group would have a chemical shift in the range of 170-175 ppm. libretexts.orgresearchgate.net The carbon of the methylene group attached to the ester oxygen (-O-CH₂) would be found around 60-65 ppm. The carbons of the long alkyl chain would produce a series of signals between 20 and 35 ppm, while the terminal methyl carbon would resonate at approximately 14 ppm. researchgate.net The methyl carbon of the acetate group would appear at around 21 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Acetic Acid; Tetratriacontan-1-ol

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| Protons | ~2.05 | Singlet | CH₃-C=O |

| Protons | ~4.05 | Triplet | -O-CH₂- |

| Protons | ~1.2-1.6 | Multiplet | -(CH₂)₃₁- |

| Protons | ~0.88 | Triplet | -CH₂-CH₃ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | |

| Carbonyl Carbon | ~171 | C=O | |

| Methylene Carbon | ~64 | -O-CH₂- | |

| Alkyl Carbons | ~20-35 | -(CH₂)₃₁- | |

| Acetate Methyl Carbon | ~21 | CH₃-C=O | |

| Terminal Methyl Carbon | ~14 | -CH₂-CH₃ |

This table is predictive and based on typical chemical shifts for long-chain esters. nih.govoregonstate.edulibretexts.orgresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Ester Bond Verification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For acetic acid;tetratriacontan-1-ol, the FTIR spectrum would be characterized by specific absorption bands that confirm the presence of the ester functional group.

The most prominent feature in the IR spectrum of an ester is the strong carbonyl (C=O) stretching vibration, which for a saturated aliphatic ester like this, appears in the region of 1750-1735 cm⁻¹. orgchemboulder.comlibretexts.org Additionally, two characteristic C-O stretching vibrations are observed. The C-O stretch of the acyl-oxygen bond (C(=O)-O) typically appears as a strong band between 1300 and 1150 cm⁻¹, while the O-alkyl stretch (O-CH₂) is found between 1150 and 1000 cm⁻¹. quimicaorganica.orgspectroscopyonline.com The presence of the long alkyl chain would be indicated by strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1470 cm⁻¹ and 1375 cm⁻¹. libretexts.org

Table 3: Characteristic FTIR Absorption Bands for Acetic Acid; Tetratriacontan-1-ol

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | 1750-1735 | Strong |

| C-O Stretch (Acyl-Oxygen) | 1300-1150 | Strong |

| C-O Stretch (O-Alkyl) | 1150-1000 | Strong |

| C-H Stretch (Alkyl) | 2960-2850 | Strong |

| C-H Bend (Alkyl) | 1470-1375 | Medium |

This table is based on established IR correlation charts for esters. orgchemboulder.comlibretexts.orgspectroscopyonline.com

Gas Chromatography (GC) for Separation, Quantification, and Isomer Analysis

Gas Chromatography (GC) is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For the analysis of long-chain esters, high-temperature GC is often required due to their low volatility. nih.govchromforum.org When coupled with a Flame Ionization Detector (FID), GC can provide accurate quantitative data.

When coupled with a mass spectrometer (GC-MS), it becomes a premier tool for both the separation and identification of individual components in a mixture. nih.govarvojournals.org GC can effectively separate tetratriacontyl acetate from other lipids and impurities. The retention time of the compound is dependent on its volatility and the type of GC column used. Generally, for a given class of esters, retention time increases with the carbon number. researchgate.net

GC is also valuable for isomer analysis. While tetratriacontyl acetate itself is a single isomer, a GC analysis could reveal the presence of any isomeric impurities, such as branched-chain esters, which would typically have shorter retention times than their straight-chain counterparts. nih.gov The use of comprehensive two-dimensional gas chromatography (GCxGC) can provide even greater resolving power for complex mixtures of wax esters. researchgate.net

Optimization of GC Conditions for Very Long-Chain Esters

Gas Chromatography (GC) is a primary technique for separating volatile compounds, but its application to very long-chain esters is limited by their poor volatility. Standard GC methods using conventional column temperatures (below 330°C) are often insufficient for detecting these large molecules. nih.gov To overcome this, high-temperature GC (HT-GC) methods utilizing specialized capillary columns that can withstand elevated temperatures are necessary. nih.gov

A critical aspect of optimization is the temperature of the injector, column, and detector. For the analysis of wax esters with carbon numbers up to 44, injector and detector temperatures of 390°C have been shown to be effective. nih.govresearchgate.net A programmed increase in the column temperature is essential to achieve good separation of different esters and their structural isomers. nih.gov A successful temperature program might involve an initial hold followed by a ramp from 120°C up to 390°C. nih.gov Without such high-temperature capabilities, compounds with more than 33 carbons may not be detected, as they will not elute from the column. chromforum.org The choice of solvent is also important, with hexane, toluene, or ethanol (B145695) being suitable options for dissolving these waxy compounds. nih.gov

The following table summarizes optimized GC conditions for the analysis of very long-chain esters based on established methods.

| Parameter | Condition | Source |

|---|---|---|

| Technique | High-Temperature Gas Chromatography (HT-GC) | nih.gov |

| Column Type | High-temperature rated capillary column | nih.gov |

| Injector Temperature | 390°C | nih.gov |

| Detector Temperature | 390°C | nih.gov |

| Column Temperature Program | Initial 120°C, ramp to 240°C at 15°C/min, then ramp to 390°C at 8°C/min, hold for 6 min | nih.gov |

| Increasing program from 120°C to 390°C for esters C19-C44 | researchgate.net | |

| Injection | 1 µL, split injection | nih.gov |

| Solvents | Hexane, Toluene, or Ethanol | nih.gov |

Coupling with Mass Spectrometry (GC-MS) for Targeted Analysis and Isomer Identification

Coupling GC with a Mass Spectrometer (MS) detector provides a powerful tool for both the separation and identification of complex mixtures of esters. While the GC separates the components, the MS detector bombards them with electrons, causing them to ionize and break into charged fragments. The resulting mass spectrum is a molecular fingerprint that can be used to identify the compound.

For direct analysis of wax esters, Electron Ionization (EI) is a common mode, with the mass spectrometer set to scan a wide range of mass-to-charge ratios (e.g., m/z 50–920) to capture the large molecular ions and their fragments. nih.gov However, a significant challenge in the GC-MS analysis of very long-chain esters is thermal degradation. researchgate.net The high temperatures needed to vaporize the compounds can cause them to break down before they are detected, which can complicate the interpretation of the mass spectra. researchgate.net

In the mass spectrum of an ester, the molecular ion peak (M⁺) can be weak or absent. Identification often relies on characteristic fragment ions. For tetratriacontyl acetate, key fragments would arise from cleavage around the ester functional group. While not requiring derivatization itself, the fragmentation principles are similar to other lipids where trimethylsilyl (B98337) (TMS) derivatives are used, which typically exhibit a strong [M-15]⁺ ion from the loss of a methyl group, aiding in molecular mass determination. nih.gov

For highly specific and sensitive quantitative analysis, tandem mass spectrometry (GC-MS/MS) can be employed, using techniques like Multiple Reaction Monitoring (MRM) to track specific precursor-to-product ion transitions. nih.govlipotype.com

Other Spectroscopic Techniques in the Analysis of Long-Chain Esters

Given the limitations of GC-MS, particularly thermal instability, other analytical methods are often used for the characterization of very long-chain esters. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a primary alternative that analyzes compounds in a liquid phase, thus avoiding the need for high-temperature vaporization. researchgate.netnih.gov Softer ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are typically used. researchgate.netnih.gov These methods usually generate protonated molecular ions ([M+H]⁺), which makes determining the molecular weight more straightforward. researchgate.net Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) allows for detailed structural analysis through controlled fragmentation of the parent ion. nih.govresearchgate.net

Infrared (IR) Spectroscopy is a valuable technique for identifying the functional groups present in a molecule. acs.orgacs.org For a long-chain ester like tetratriacontyl acetate, the IR spectrum would be characterized by several key absorption bands.

The table below details the expected IR absorption bands for tetratriacontyl acetate.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| C-H Stretch (alkane) | ~2920 and ~2850 | Long -CH₂- chain |

| C=O Stretch (ester) | ~1740 | Ester carbonyl |

| C-H Bend (alkane) | ~1465 | -CH₂- groups |

| C-O Stretch (ester) | ~1240 and ~1040 | Ester C-O bonds |

Nuclear Magnetic Resonance (NMR) Spectroscopy provides the most definitive structural information and is capable of distinguishing between isomers. mdpi.com

¹H NMR would provide signals corresponding to the different types of protons: the methyl protons of the acetate group, the methylene protons (—CH₂—) adjacent to the ester oxygen, the large signal from the long chain of other methylene protons, and the terminal methyl group at the end of the tetratriacontyl chain.

¹³C NMR would show distinct signals for each unique carbon atom, including the carbonyl carbon of the ester, the carbon atom bonded to the ester oxygen, and the different carbons along the 34-carbon alcohol chain.

Ecological and Biological Roles Non Clinical Focus

Waterproofing and Barrier Functions in Plant Cuticles and Arthropod Exoskeletons

While direct studies on the specific contribution of acetic acid;tetratriacontan-1-ol are not extensively documented, the function of its chemical class, wax esters, is well-established in providing protective barriers for plants and arthropods. Plant cuticles are coated with a layer of wax that is crucial for terrestrial life, acting as a primary barrier against uncontrolled water loss. youtube.comnih.gov This wax is a complex mixture of lipids, including very-long-chain fatty acids, primary alcohols, alkanes, ketones, and wax esters. gerli.comnih.gov

The alcohol component, tetratriacontan-1-ol (a C34 alcohol), falls within the typical chain-length range (C24-C34) of alcohols found in plant waxes. wikipedia.orgresearchgate.net These long-chain, non-polar molecules are inherently hydrophobic. When they form esters, like tetratriacontanyl acetate (B1210297), they contribute to the creation of a highly effective water-repellent surface. This barrier is not only critical for water conservation but also protects the organism from UV radiation, mechanical damage, and the entry of pathogens. youtube.com

Similarly, the exoskeletons of insects are covered by a thin layer of cuticular lipids to prevent desiccation, a critical adaptation for life on land. nih.gov These lipids include hydrocarbons, free fatty acids, and wax esters. nih.govgerli.com The presence of long-chain esters contributes to the low permeability of the cuticle to water, ensuring the insect's survival in dry environments. Although the specific presence of tetratriacontanyl acetate in insect cuticles is not specified in available research, the role of wax esters as a class in waterproofing is fundamental to insect physiology. nih.gov

Table 1: General Composition of Plant Cuticular Waxes

| Compound Class | Typical Carbon Chain Lengths | Primary Function |

|---|---|---|

| Alkanes | C15 - C33 (odd numbers dominate) | Waterproofing |

| Primary Alcohols | C20 - C34 | Waterproofing, Crystal Formation |

| Fatty Acids | C12 - C24 | Precursors to other wax components |

| Wax Esters | C32 - C64 (total carbons) | Waterproofing, Barrier Integrity |

| Aldehydes | C24 - C34 | Waterproofing |

This table presents a generalized view of plant wax composition. The exact makeup varies significantly between species. Data compiled from multiple sources. gerli.comwikipedia.orgresearchgate.net

Roles in Chemical Communication and Intraspecific/Interspecific Signaling

Chemical communication is a vital aspect of the interaction between and within species. While a direct signaling role for acetic acid;tetratriacontan-1-ol has not been identified, its chemical nature suggests potential involvement.

Insect pheromones are often esters, particularly acetate esters. medchemexpress.comwikipedia.org These chemical signals are used for a variety of purposes, most notably as sex attractants to facilitate mating. nih.govresearchgate.net For example, numerous species of moths use specific tetradecadienyl acetate isomers (14-carbon esters) as their primary sex pheromones. wikipedia.org

However, the known insect acetate pheromones are typically derived from much shorter-chain fatty alcohols (C10-C18) than tetratriacontanol (C34). gerli.com The volatility of a compound is critical for its function as an airborne signal, and very-long-chain esters like tetratriacontanyl acetate have extremely low volatility, making them unlikely candidates for long-range attractants. While they are not suited for airborne signaling, it is conceivable that such large molecules could act as contact pheromones, recognized only upon physical touch, or as indicators of a suitable mate or surface at very close range. There is, however, no direct evidence to support this for tetratriacontanyl acetate at present.

The surface of a plant is the first point of contact for an insect, and the chemical composition of the cuticular wax can profoundly influence insect behavior. nih.gov These chemical cues can attract or deter herbivores and egg-laying (ovipositing) females. While specific studies on tetratriacontanyl acetate are absent, the general composition of wax, including its constituent alcohols and esters, plays a role in host plant recognition. researchgate.net

Metabolic Reserves and Energy Storage in Organisms

Lipids are a primary form of energy storage in many organisms due to their high energy density. While triacylglycerols are the most common storage lipid, wax esters also serve this function in certain species. nih.govyoutube.com

In the marine environment, many organisms, from phytoplankton to fish and whales, store large quantities of wax esters as their main energy reserve. wikipedia.org These esters are also thought to play a role in buoyancy. nih.gov In the plant kingdom, the storage of wax esters as a primary energy source is rare. A notable exception is the jojoba plant (Simmondsia chinensis), which stores wax esters in its seeds to fuel germination and seedling growth instead of the more common triacylglycerols. nih.gov

Involvement in Plant Stress Responses and Adaptation Mechanisms

Plants respond to environmental stresses, such as drought, by altering their physiology and biochemistry. The cuticular wax layer is a key component of this response. nih.gov

In response to water stress, many plant species increase the thickness of their cuticular wax layer to reduce water loss through transpiration. nih.gov This involves the increased synthesis and deposition of wax components, including long-chain alcohols and their derivatives. While not specifically documented for tetratriacontanyl acetate, an increase in the production of very-long-chain lipids is a common adaptation to arid conditions. The physical and chemical properties of the wax, determined by its composition, are critical for its effectiveness as a barrier.

The alcohol component, 1-tetratriacontanol, has been noted as a natural compound found in plants and is implicated in chemical interactions. biosynth.com While the direct link between acetic acid;tetratriacontan-1-ol and stress response is not established, the general class of cuticular wax esters is integral to the plant's ability to adapt and survive environmental challenges, particularly those related to water availability.

Table 2: Compound Names Mentioned in this Article

| Compound Name | Synonym(s) | Chemical Formula |

|---|---|---|

| Acetic acid;tetratriacontan-1-ol | Tetratriacontanyl acetate | C36H72O2 |

| Tetratriacontan-1-ol | Geddyl alcohol, Sapiol | C34H70O |

| Acetic Acid | Ethanoic acid | C2H4O2 |

| (Z,E)-9,12-tetradecadienyl acetate | ZETA, Z9,E12-14:OAc | C16H28O2 |

Computational Chemistry and Molecular Modeling

Conformational Analysis and Molecular Dynamics Simulations of Long-Chain Esters

Long-chain esters such as tetratriacontyl acetate (B1210297) exhibit significant conformational flexibility due to the free rotation around their numerous single bonds. Understanding the preferred conformations and dynamic behavior of these molecules is crucial for predicting their physical properties and biological interactions.

Conformational Analysis aims to identify the stable, low-energy arrangements of atoms in a molecule. For tetratriacontyl acetate, the long tetratriacontyl chain can adopt a multitude of conformations, from a fully extended, linear arrangement to more compact, folded structures. While the extended conformation is often the lowest in energy in a vacuum, intermolecular interactions in condensed phases (solid or liquid) and in solution can favor other arrangements. Quantum chemical calculations can be employed to determine the relative energies of different conformers.

Molecular Dynamics (MD) Simulations provide a dynamic picture of molecular behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of individual atoms and molecules, revealing how they move, interact, and change conformation. semanticscholar.org In the context of long-chain esters, MD simulations are used to study:

Aggregation and Self-Assembly: Studies on palm kernel oil-based wax esters have used MD simulations to investigate their self-assembly in aqueous solutions, revealing the formation of aggregates and providing insights into their shape and compactness. semanticscholar.orgresearchgate.net

Behavior in Complex Mixtures: MD simulations of wax esters in crude oil have shed light on their aggregation behavior and the influence of factors like temperature and shear forces. mdpi.com These simulations often simplify the wax components to long-chain alkanes but provide a fundamental understanding of the aggregation process. mdpi.com

Interactions with other molecules: Simulations can model the interactions of long-chain esters with other components in a mixture, such as surfactants or polymers. researchgate.net

A typical MD simulation of a system containing long-chain esters would involve defining a simulation box with the molecules of interest and a solvent, if applicable. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of atomic coordinates. The simulation then proceeds in discrete time steps, calculating the forces on each atom and updating their positions and velocities. Analysis of the resulting trajectory can provide information on conformational changes, diffusion, and the formation of ordered structures.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. DFT methods calculate the electronic energy of a system based on its electron density, offering a good balance between accuracy and computational cost.

For acetic acid;tetratriacontan-1-ol, DFT calculations can provide valuable information about:

Optimized Geometry: DFT can be used to find the most stable three-dimensional structure of the molecule by minimizing its energy. This provides precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: DFT calculations can determine various electronic properties, such as the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The MEP is particularly useful for identifying regions of the molecule that are electron-rich or electron-poor, which can indicate sites susceptible to electrophilic or nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.

Reaction Mechanisms: DFT can be used to model chemical reactions, such as the esterification process itself or subsequent reactions the ester might undergo. By calculating the energies of reactants, products, and transition states, researchers can determine reaction pathways and activation energies.

While specific DFT studies on acetic acid;tetratriacontan-1-ol are scarce, research on other acetate-containing molecules demonstrates the power of this approach. For instance, DFT calculations have been successfully used to study the structure and vibrational spectra of other complex organic esters. christuniversity.inresearchgate.net The methodology, often employing functionals like B3LYP with a suitable basis set, can be directly applied to tetratriacontyl acetate to elucidate its electronic characteristics. christuniversity.inresearchgate.net

Table 1: Potential Applications of DFT to Acetic acid;tetratriacontan-1-ol

| DFT Application | Information Gained | Relevance |

|---|---|---|

| Geometry Optimization | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure. |

| Molecular Electrostatic Potential | Electron-rich and electron-poor regions | Predicts sites for chemical reactions. |

| HOMO-LUMO Analysis | Energy gap, orbital shapes | Indicates chemical reactivity and electronic transitions. |

This table is illustrative and based on the general capabilities of DFT methods.

In Silico Prediction of Spectroscopic Properties (e.g., NMR, IR shifts)

Computational methods can predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra and for identifying unknown compounds.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption peaks in its IR spectrum. Computational methods, often based on DFT, can calculate these vibrational frequencies. christuniversity.inresearchgate.net By comparing the calculated spectrum with the experimental one, researchers can confirm the structure of the molecule and assign specific peaks to the vibrations of particular functional groups (e.g., the C=O stretch of the ester group).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the structure of organic molecules. Chemical shifts (¹H and ¹³C) are highly sensitive to the local electronic environment of the nuclei. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict NMR chemical shifts with a reasonable degree of accuracy. mdpi.com These predictions can aid in the assignment of complex spectra and in distinguishing between different isomers or conformers.

While a dedicated computational study predicting the NMR and IR spectra of acetic acid;tetratriacontan-1-ol is not available, the methodologies are well-established. Such a study would involve first optimizing the geometry of the molecule using a method like DFT and then performing the spectral property calculation at the optimized geometry.

Computational Studies of Enzyme-Substrate Interactions in Wax Ester Biosynthesis

Wax esters in many organisms are synthesized by enzymes known as wax ester synthases/acyl-CoA:diacylglycerol acyltransferases (WS/DGAT). nih.govnih.gov Understanding how these enzymes recognize and bind their substrates is crucial for applications in biotechnology, such as the production of biofuels and specialty chemicals. nih.gov

Computational methods, particularly molecular docking and molecular dynamics simulations, are powerful tools for studying enzyme-substrate interactions.

Molecular Docking: This technique predicts the preferred binding orientation of a substrate (in this case, tetratriacontanol and an acetyl-CoA derivative) within the active site of an enzyme. Docking algorithms sample a large number of possible binding poses and score them based on their predicted binding affinity.

Molecular Dynamics (MD) Simulations: Once a plausible binding pose is identified through docking, MD simulations can be used to study the stability of the enzyme-substrate complex and to observe the conformational changes that may occur upon substrate binding. These simulations provide a more dynamic and realistic picture of the interactions within the active site.

Recent research has provided the crystal structure of a wax ester synthase from Marinobacter aquaeolei VT8, which opens the door for detailed computational studies. nih.gov Researchers have used this structure to identify key amino acid residues in the substrate-binding pockets and have computationally modeled the effects of mutations on substrate selectivity. nih.gov Such studies provide a blueprint for engineering these enzymes to produce specific wax esters. nih.govumn.edu

For the biosynthesis of tetratriacontyl acetate, computational studies could be used to:

Dock tetratriacontanol and acetyl-CoA into the active site of a relevant wax ester synthase.

Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding of these long-chain substrates.

Simulate the enzymatic reaction to understand the catalytic mechanism at an atomic level.

These computational approaches are instrumental in bridging the gap between the static picture provided by crystal structures and the dynamic reality of enzyme function. acs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Acetic acid;tetratriacontan-1-ol |

| Tetratriacontyl acetate |

| Tetratriacontanol |

Future Research Directions and Biotechnological Applications

Development of Sustainable and Cost-Effective Production Platforms for Wax Esters

The current production of wax esters relies heavily on chemical synthesis from petroleum feedstocks or extraction from limited natural sources like jojoba oil. oup.comnih.gov These methods are often costly and environmentally unsustainable. oup.comnih.gov A significant area of future research lies in the development of microbial and plant-based platforms for the sustainable and cost-effective production of wax esters, including those with ultra-long-chain alcohol moieties like tetratriacontan-1-ol.

Metabolic engineering of oleaginous yeasts, such as Yarrowia lipolytica, and bacteria, like Rhodococcus jostii, has shown considerable promise. researchgate.netrsc.org These microorganisms can be genetically modified to produce high levels of wax esters from renewable feedstocks like glucose or even waste cooking oil. iastate.eduresearchgate.net For instance, engineered Y. lipolytica has achieved wax ester titers of up to 2.0 g/L in bioreactors, and in some cases, up to 7.6 g/L when using waste oil as a substrate. researchgate.netiastate.edu The synthesis of very long-chain wax esters (up to C44) has been successfully demonstrated in Saccharomyces cerevisiae and Y. lipolytica. researchgate.netnih.gov

Discovery and Engineering of Novel Enzymes with Tailored Substrate Specificities for Ultra-Long-Chain Ester Synthesis

The biosynthesis of wax esters is a two-step enzymatic process. First, a fatty acyl-CoA is reduced to a fatty alcohol by a fatty acyl reductase (FAR). nih.govunivie.ac.at Subsequently, a wax synthase (WS) catalyzes the esterification of the fatty alcohol with another fatty acyl-CoA. nih.govunivie.ac.at The properties of the resulting wax ester are determined by the chain length and degree of saturation of both the fatty acid and fatty alcohol components. nih.gov

A key area of ongoing research is the discovery and engineering of novel FAR and WS enzymes with specificities for producing ultra-long-chain esters like acetic acid;tetratriacontan-1-ol. univie.ac.at Scientists are exploring diverse biological sources, from bacteria and microalgae to plants and animals, to identify enzymes with desirable substrate preferences. nih.govnih.gov For example, FARs from Marinobacter aquaeolei and Apis mellifera have been shown to produce very long-chain fatty alcohols (up to C22) when expressed in yeast. nih.gov

Furthermore, protein engineering techniques can be employed to modify the substrate specificities of existing enzymes. By altering the amino acid sequence of a FAR or WS, it may be possible to create variants that preferentially utilize very long-chain substrates, leading to the targeted production of specific wax esters. The creation of fusion proteins, combining both FAR and WS domains into a single polypeptide, has also been shown to be a successful strategy for engineering wax ester production in plants. nih.gov

Integration of Multi-Omics Technologies (Genomics, Proteomics, Metabolomics) to Elucidate Complex Biosynthetic Pathways

To optimize the production of specific wax esters like acetic acid;tetratriacontan-1-ol in engineered organisms, a deep understanding of the underlying metabolic pathways is essential. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the cellular processes involved in wax ester biosynthesis. nih.govastrazeneca.com

By analyzing the entire set of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) in a cell or organism, researchers can identify key enzymes, regulatory networks, and potential metabolic bottlenecks. nih.gov For instance, a combined transcriptomic and metabolomic analysis of Lycium ruthenicum under salt stress revealed significant changes in pathways related to fatty acid biosynthesis and wax biosynthesis. mdpi.com This type of integrated analysis can pinpoint specific genes and enzymes that are crucial for the production of very long-chain fatty acid precursors.

Exploration of Bio-Inspired Materials and Novel Functional Properties based on Very Long-Chain Esters

Very long-chain esters, due to their unique physical and chemical properties, are promising candidates for the development of novel bio-inspired materials. nih.gov The long hydrocarbon chains of molecules like acetic acid;tetratriacontan-1-ol can lead to materials with desirable characteristics such as hydrophobicity, thermal stability, and specific mechanical properties.

Research into bio-inspired surfaces often draws inspiration from natural structures like the lotus (B1177795) leaf, which exhibits superhydrophobicity due to its micro- and nanostructure. mdpi.com Very long-chain esters could be used to create coatings that mimic these properties, leading to applications in self-cleaning surfaces, anti-icing materials, and low-friction coatings. mdpi.com The ability to precisely control the chain length and functional groups of the ester through biotechnological production opens up possibilities for tuning the material properties for specific applications.

Furthermore, the biocompatibility and biodegradability of many naturally derived lipids make them attractive for use in biomaterials and biomedical applications. mdpi.com For example, ultra-long-chain fatty acid sugar alcohol monoesters have been synthesized and are being explored for their potential in drug delivery systems and as functional food ingredients. rsc.orgresearchgate.net Similarly, esters based on tetratriacontan-1-ol could be investigated for their potential to form stable nanoparticles or as components in biocompatible hydrogels. mdpi.comrsc.org

Addressing Bottlenecks in the Biosynthesis and Industrial Production of Very Long-Chain Esters

Despite the significant progress in the metabolic engineering of wax ester production, several bottlenecks still hinder its industrial-scale implementation. frontiersin.org One of the primary challenges is the efficient supply of very long-chain fatty acid and fatty alcohol precursors. The native metabolic pathways of most production hosts are not optimized for the synthesis of these ultra-long-chain molecules.

Future research will focus on overcoming these limitations by:

Enhancing Precursor Supply: This involves the overexpression of key enzymes in the fatty acid elongation pathway and the downregulation of competing metabolic pathways, such as beta-oxidation.

Improving Enzyme Efficiency: The catalytic efficiency and stability of the FAR and WS enzymes are critical for high-level production. iastate.edu Enzyme engineering and screening for more active enzymes will be crucial.

Optimizing Fermentation/Cultivation Conditions: The growth conditions of microbial or plant production platforms need to be optimized to maximize wax ester accumulation without compromising the health of the organism. iastate.edu This includes optimizing nutrient supply, temperature, and pH.

By systematically addressing these bottlenecks, it will be possible to move from laboratory-scale production to a robust and scalable industrial process for a wide range of valuable wax esters, including acetic acid;tetratriacontan-1-ol.

Q & A

Q. What are the recommended laboratory methods for synthesizing acetic acid;tetratriacontan-1-ol?

Methodological Answer:

- Esterification Reaction : Combine tetratriacontan-1-ol (C₃₄H₆₉OH) with acetic acid (CH₃COOH) under acidic catalysis (e.g., concentrated H₂SO₄) at 60–80°C for 6–12 hours. Monitor reaction progress via thin-layer chromatography (TLC) using ethyl acetate (EtOAc) as the eluent .

- Purification : Recrystallize the product in a non-polar solvent (e.g., hexane) to remove unreacted starting materials. Confirm purity by comparing TLC retention factors (Rf) of the product and starting materials .

- Characterization : Use ¹H NMR to verify ester bond formation (δ ~4.0–4.3 ppm for –CH₂O– groups) and FT-IR to confirm C=O stretching (~1740 cm⁻¹) .

Q. How can researchers determine the partition coefficient (log P) of acetic acid;tetratriacontan-1-ol between water and 1-octanol?

Methodological Answer:

- Equilibrium Setup : Prepare a biphasic system of 1-octanol and water. Dissolve a known mass of the compound in the system and agitate at 25°C for 24 hours to reach equilibrium .

- Quantitative Analysis : Use UV-Vis spectroscopy or HPLC to measure the concentration of the compound in each phase. Calculate log P as log([compound]ₒcₜₐₙₒₗ/[compound]wₐₜₑᵣ) .

- Validation : Repeat trials to assess reproducibility. Account for temperature fluctuations and solvent impurities, which may alter partitioning behavior .

Q. What analytical techniques are critical for assessing the purity of acetic acid;tetratriacontan-1-ol?

Methodological Answer:

- TLC Analysis : Use silica gel plates with EtOAc as the mobile phase. Compare Rf values of the product against standards. Spots should align with no trailing, indicating homogeneity .

- Melting Point Determination : A sharp melting point (±1°C) confirms crystalline purity. Deviations suggest impurities (e.g., residual acetic acid) .

- Spectroscopic Methods : Mass spectrometry (MS) validates molecular weight (expected m/z: ~646.9 for [M+H]⁺). Elemental analysis ensures stoichiometric C, H, and O ratios .

Advanced Research Questions

Q. How can contradictory data on the membrane interaction of acetic acid;tetratriacontan-1-ol be resolved?

Methodological Answer:

- Experimental Variables : Control lipid bilayer composition (e.g., phosphatidylcholine vs. cholesterol-rich membranes) and pH (acetic acid’s pKa = 4.76 affects ionization) .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics under varying ionic strengths. Inconsistent results may arise from aggregation at high concentrations; use dynamic light scattering (DLS) to monitor particle size .

- Data Normalization : Express results as a function of molar ratio (compound:lipid) to account for concentration-dependent artifacts .

Q. What strategies mitigate challenges in synthesizing acetic acid;tetratriacontan-1-ol with high enantiomeric purity?

Methodological Answer:

- Chiral Catalysis : Use enantioselective catalysts (e.g., lipases) during esterification to favor the desired stereoisomer. Monitor enantiomeric excess (ee) via chiral HPLC .

- Racemization Prevention : Avoid prolonged heating (>80°C) and acidic conditions post-synthesis. Protect intermediates with trityl groups to stabilize stereochemistry .

- Crystallization Optimization : Use chiral resolving agents (e.g., tartaric acid derivatives) during recrystallization to enhance ee .

Q. How can computational modeling enhance the study of acetic acid;tetratriacontan-1-ol’s self-assembly in aqueous solutions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model the compound’s amphiphilic behavior using force fields (e.g., CHARMM or AMBER). Predict critical micelle concentration (CMC) and aggregate morphology .

- Experimental Validation : Compare simulated CMC with experimental data from conductivity measurements or pyrene fluorescence assays . Discrepancies may indicate incomplete parameterization of long-chain interactions .

- Free Energy Calculations : Use umbrella sampling to quantify the thermodynamic driving forces (e.g., hydrophobic effect) behind self-assembly .

Q. What advanced techniques resolve structural ambiguities in acetic acid;tetratriacontan-1-ol derivatives?

Methodological Answer:

- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry and stereochemistry. Challenges include low solubility; co-crystallize with host molecules (e.g., cyclodextrins) .

- Solid-State NMR : Analyze ¹³C chemical shifts to distinguish between polymorphs or amorphous regions in bulk samples .

- Synchrotron Spectroscopy : Use high-resolution FT-IR or Raman spectroscopy to detect subtle conformational changes in the hydrocarbon chain .

Data Contradiction Analysis

Q. How should researchers address inconsistent results in the antimicrobial activity of acetic acid;tetratriacontan-1-ol?

Methodological Answer:

- Standardized Assays : Use CLSI or EUCAST guidelines for minimum inhibitory concentration (MIC) testing. Variations in inoculum size or culture media (e.g., pH, cation content) significantly affect results .